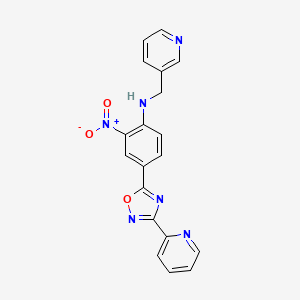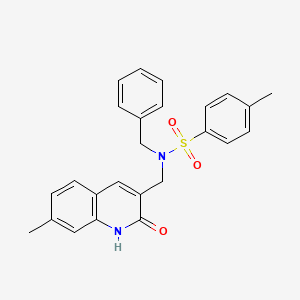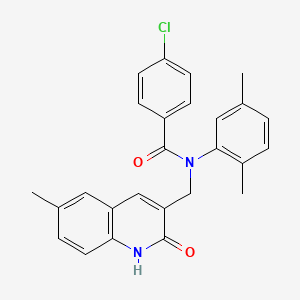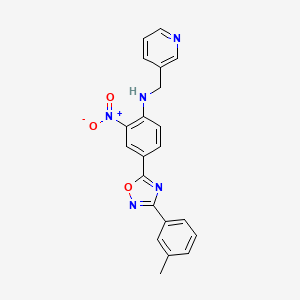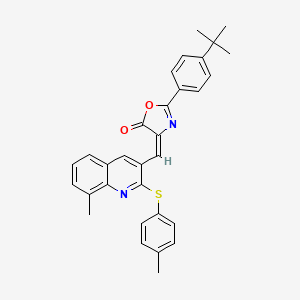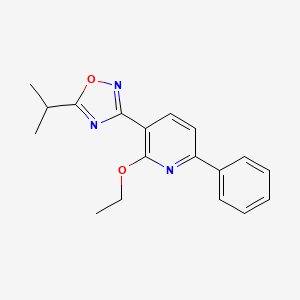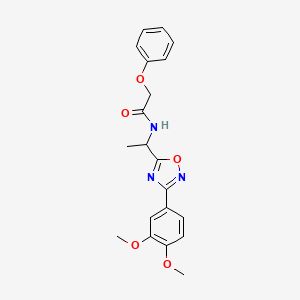
2-(N-methylbenzenesulfonamido)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-methylbenzenesulfonamido)-N-phenylacetamide, also known as N-(2-methylphenyl)-2-[(phenylamino) carbonyl] benzene sulfonamide, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.
作用機序
The mechanism of action of 2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and prevent seizures. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of 2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide is its wide range of biological activities. It has been found to exhibit anti-inflammatory, anticonvulsant, and anticancer properties, making it a versatile compound for scientific research. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Furthermore, the development of new synthetic methods for the production of this compound may lead to the discovery of new analogs with improved biological activities.
合成法
2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamide with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
2-(2-(N-methylbenzenesulfonamido)-N-phenylacetamidemethylbenzenesulfonamido)-2-(N-methylbenzenesulfonamido)-N-phenylacetamidephenylacetamide has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anticonvulsant properties by modulating the activity of GABA receptors. In addition, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13-8-10-17(11-9-13)15(18)12-16(2)21(19,20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMJJUAVBAHYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

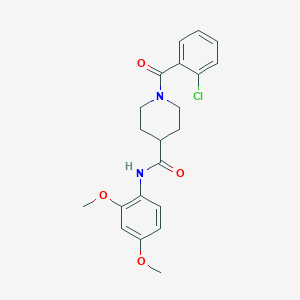
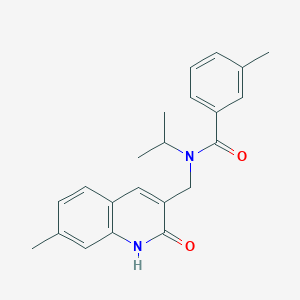
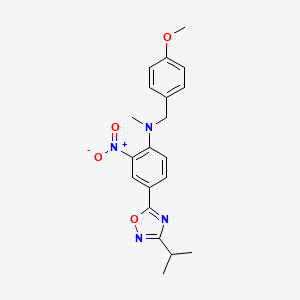

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
